Citrato férrico

Descripción general

Descripción

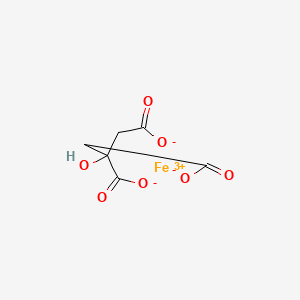

Ferric citrate, also known as iron(III) citrate, is a coordination complex formed by the binding of ferric ions (Fe³⁺) with citrate ions derived from citric acid. This compound is typically orange or red-brown in color and plays a significant role in various biological and industrial processes. Ferric citrate is commonly used as a phosphate binder to control serum phosphorus levels in patients with chronic kidney disease and as an iron supplement to treat iron deficiency anemia .

Aplicaciones Científicas De Investigación

Ferric citrate has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Ferric citrate primarily targets two key areas in the body: the gastrointestinal tract and the blood. In the gastrointestinal tract, ferric citrate binds to dietary phosphates, forming ferric phosphate . In the blood, ferric citrate is absorbed by divalent metal transporter-1 and reduced to ferrous iron by ferrireductase and cytochrome b reductase 1 .

Mode of Action

Ferric citrate interacts with its targets in a unique way. In the gastrointestinal tract, ferric citrate binds to dietary phosphates to form ferric phosphate, an insoluble compound . This compound is then excreted in fecal matter . In the blood, ferric citrate is absorbed and reduced to ferrous iron, which is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .

Biochemical Pathways

The action of ferric citrate affects several biochemical pathways. The binding of ferric citrate to dietary phosphates in the gastrointestinal tract reduces the absorption of phosphates, thereby controlling serum phosphorus levels . The absorption and reduction of ferric citrate in the blood increase iron levels, which can help treat iron deficiency anemia .

Pharmacokinetics

The pharmacokinetics of ferric citrate involve its absorption, distribution, metabolism, and excretion (ADME). Ferric citrate is absorbed from the gastrointestinal tract and reduced to ferrous iron . It is then distributed in the body, stored in ferritin, and transported into the blood .

Result of Action

The action of ferric citrate results in two main effects. First, it controls serum phosphorus levels in adults with chronic kidney disease who require dialysis .

Action Environment

The action, efficacy, and stability of ferric citrate can be influenced by various environmental factors. For instance, the presence of dietary phosphates in the gastrointestinal tract is necessary for ferric citrate to bind and form ferric phosphate . Additionally, the presence of certain enzymes and transporters in the blood is necessary for the absorption and reduction of ferric citrate .

Análisis Bioquímico

Biochemical Properties

Ferric citrate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, ferric citrate is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous iron by ferrireductase and cytochrome b reductase 1 . Ferric citrate is also known to interact with ferroportin, a protein that transports iron across cell membranes .

Cellular Effects

Ferric citrate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, ferric citrate can increase cellular levels of the onco-protein amphiregulin and its receptor (EGFr), which in turn stimulates the activation of the MAP kinase ERK . It also has an impact on serum phosphorus levels in adults with chronic kidney disease .

Molecular Mechanism

The molecular mechanism of ferric citrate involves its interactions with biomolecules and its influence on gene expression. Ferric citrate forms a complex with phosphate in the diet, which reduces the absorption of phosphate by the digestive system . It also interacts with the divalent metal transporter-1 and ferroportin for its absorption and transport .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, ferric citrate has shown to have long-term effects on cellular function. For instance, ferric citrate treatment has been observed to raise transferrin saturation, serum ferritin, and hemoglobin levels, compared with placebo in non-dialysis-dependent CKD patients .

Dosage Effects in Animal Models

The effects of ferric citrate vary with different dosages in animal models. For example, in a study with mice globally deficient for transmembrane serine protease 6 (TMPRSS6), ferric citrate administration improved hemoglobin levels .

Metabolic Pathways

Ferric citrate is involved in several metabolic pathways. It interacts with enzymes such as divalent metal transporter-1 and ferrireductase, which are involved in iron metabolism . Ferric citrate also contributes to the metabolism of iron by some organisms .

Transport and Distribution

Ferric citrate is transported and distributed within cells and tissues. It is absorbed from the gastrointestinal tract by divalent metal transporter-1 and transported into the blood by ferroportin 1 . Ferric citrate is also transported into the xylem by the MATE family member FERRIC REDUCTASE DEFECTIVE 3 (FRD3) transporter .

Subcellular Localization

It is known that ferric citrate is involved in iron transport across cell membranes, suggesting that it may be localized to the cell membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferric citrate can be synthesized by reacting ferric hydroxide with citric acid. The general reaction involves dissolving ferric hydroxide in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of ferric citrate. The reaction can be represented as follows: [ \text{Fe(OH)}_3 + 3 \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{Fe(C}_6\text{H}_5\text{O}_7\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, ferric citrate is produced by combining ferric ions and citrate ions in water, followed by precipitation of the ferric citrate. One method involves preparing a ferric hydroxide slurry and treating it with a citrate ion source. The resulting mixture is then heated to obtain a solution of ferric citrate, which is subsequently precipitated and purified .

Análisis De Reacciones Químicas

Types of Reactions: Ferric citrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Ferric citrate can be photoreduced by exposure to light, especially blue and ultraviolet light, resulting in the reduction of Fe³⁺ to Fe²⁺ and the oxidation of the carboxyl group adjacent to the hydroxyl group.

Complexation Reactions: Ferric citrate forms various coordination complexes with citrate ions, which can be oligomers or polymers.

Common Reagents and Conditions:

Oxidation-Reduction: Light exposure, particularly blue and ultraviolet light.

Complexation: Presence of excess citrate ions to form negatively charged complexes.

Major Products Formed:

Photoreduction: Fe²⁺ ions, carbon dioxide, and acetonedicarboxylate.

Complexation: Various ferric citrate complexes, including anionic complexes like [Fe(C₆H₄O₇)₂]⁵⁻ and [Fe₉O(C₆H₄O₇)₈(H₂O)₃]⁷⁻.

Comparación Con Compuestos Similares

Ferric citrate can be compared with other iron compounds used for similar purposes:

Ferrous Sulfate: Contains 20% elemental iron and is commonly used as an iron supplement. .

Ferrous Gluconate: Contains 12% elemental iron and is used as an iron supplement. .

Ferrous Fumarate: Contains 33% elemental iron and is used as an iron supplement. .

Ferric Ammonium Citrate: Similar to ferric citrate, it is used as a phosphate binder and iron supplement.

Ferric citrate is unique in its dual role as a phosphate binder and iron supplement, making it particularly useful for patients with chronic kidney disease who require both phosphate control and iron supplementation .

Propiedades

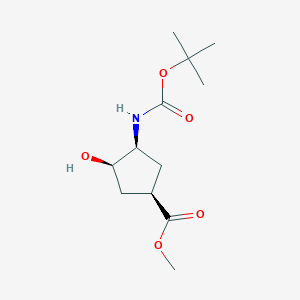

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOYSMITVOQOS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FeO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3522-50-7 (Parent), Array | |

| Record name | Ferric citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0037657 | |

| Record name | Iron(III) citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-05-8, 3522-50-7, 28633-45-6 | |

| Record name | Ferric citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, iron(3+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ferric citrate exert its phosphate-binding effect?

A1: Ferric citrate acts as a phosphate binder primarily within the gastrointestinal tract. [] The ferric iron in ferric citrate binds to dietary phosphate, forming insoluble complexes that are poorly absorbed and subsequently excreted in the feces. [] This mechanism effectively reduces the absorption of dietary phosphorus, thereby lowering serum phosphate levels. []

Q2: What are the downstream effects of ferric citrate's iron absorption?

A2: Aside from its phosphate-binding properties, ferric citrate serves as an iron source. [] Following oral administration, a portion of the iron from ferric citrate is absorbed and transported throughout the body bound to transferrin. [] This absorbed iron contributes to the synthesis of essential molecules such as hemoglobin, myoglobin, and various enzymes. [] The increase in iron stores can ameliorate iron deficiency anemia, a common comorbidity in CKD patients. []

Q3: What is the molecular formula and weight of ferric citrate?

A3: Ferric citrate exists in various forms with different hydration states. One common form is ferric citrate dihydrate, with a molecular formula of C6H5FeO7 · 2H2O and a molecular weight of 295.03 g/mol. []

Q4: Is there any spectroscopic data available for ferric citrate?

A4: While the provided research papers primarily focus on the clinical aspects of ferric citrate, spectroscopic data can be obtained through techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. These techniques can elucidate the structural features and identify characteristic functional groups within the ferric citrate molecule.

Q5: Does ferric citrate exhibit any catalytic properties?

A5: While ferric citrate is primarily known for its phosphate-binding and iron-supplementing properties, [] iron compounds can potentially act as catalysts in certain chemical reactions. Further investigation is needed to determine if ferric citrate exhibits any significant catalytic activity and its potential applications in this domain.

Q6: How does modifying the structure of ferric citrate affect its phosphate-binding affinity?

A6: While the provided research doesn't delve into specific structural modifications of ferric citrate, [] it's reasonable to hypothesize that alterations in the citrate ligand or the iron coordination sphere could impact its phosphate-binding affinity. Computational modeling and in vitro binding assays can be valuable tools for exploring SAR and optimizing the structure of ferric citrate for enhanced phosphate binding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)

![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)

![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)

![5,10-dioxatricyclo[7.1.0.04,6]decane](/img/structure/B1588372.png)